molecular formula C16H19NO2 B2632685 1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-2-(3-methylphenoxy)ethan-1-one CAS No. 1704637-80-8

1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-2-(3-methylphenoxy)ethan-1-one

Cat. No.: B2632685
CAS No.: 1704637-80-8
M. Wt: 257.333
InChI Key: ATBBDWUMGVQMMR-UHFFFAOYSA-N
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Description

Bicyclic Framework Analysis: Azabicyclo[3.2.1]octene Core Configuration

The azabicyclo[3.2.1]octene core forms the foundational scaffold of this compound. This bicyclic system consists of a seven-membered ring system fused with a smaller three-membered ring, where the nitrogen atom occupies the bridgehead position (position 8). The numbering follows IUPAC conventions, with the bicyclo[3.2.1] designation indicating bridge lengths of three, two, and one carbon atoms between the bridgehead nitrogen and adjacent carbons.

The double bond in the octene moiety (position 2–3) introduces rigidity into the structure, reducing conformational flexibility and stabilizing the bicyclic system through partial conjugation. X-ray crystallographic studies of analogous azabicyclo compounds reveal bond lengths of approximately 1.34 Å for the double bond and 1.47–1.51 Å for single bonds in the saturated regions. The nitrogen’s lone pair occupies an axial orientation, enabling potential hydrogen bonding or coordination with biological targets.

Table 1: Key bond parameters in the azabicyclo[3.2.1]octene core

Bond Type Length (Å) Angle (°)
C2–C3 (double bond) 1.34 120.5
N8–C1 (bridgehead) 1.47 109.2
C4–C5 (single bond) 1.51 112.8

Properties

IUPAC Name

1-(8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(3-methylphenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2/c1-12-4-2-7-15(10-12)19-11-16(18)17-13-5-3-6-14(17)9-8-13/h2-5,7,10,13-14H,6,8-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATBBDWUMGVQMMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)N2C3CCC2C=CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

1-{8-Azabicyclo[3.2.1]oct-2-en-8-yl}-2-(3-methylphenoxy)ethan-1-one undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, often using reagents like sodium hydroxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Pharmacological Properties

  • Opioid Receptor Modulation :
    • Compounds related to the azabicyclo[3.2.1]octane framework have been investigated for their interactions with opioid receptors, particularly the mu-opioid receptor. These compounds can act as antagonists or agonists, influencing pain management and addiction therapies .
    • The specific compound has shown potential as a modulator of pain pathways, making it a candidate for developing analgesics with reduced side effects compared to traditional opioids.
  • Anti-inflammatory Activity :
    • Research indicates that derivatives of azabicyclo compounds exhibit anti-inflammatory properties, potentially useful in treating conditions like rheumatoid arthritis and osteoarthritis. The mechanism involves modulation of endocannabinoid levels and inhibition of enzymes like N-acyl phosphatidylethanolamine-specific phospholipase D (NAAA) which is associated with inflammatory responses .
  • Cognitive Enhancement :
    • Some studies suggest that these compounds may enhance cognitive functions by interacting with neurotransmitter systems, particularly in models of depression and anxiety . This opens avenues for exploring their use in neuropsychiatric disorders.

Structure-Activity Relationships (SAR)

Understanding the SAR of 1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-2-(3-methylphenoxy)ethan-1-one is crucial for optimizing its pharmacological profile:

SubstituentEffect on ActivityReference
3-MethylphenoxyEnhances binding affinity to opioid receptors
Alkyl Chain VariationsInfluence on anti-inflammatory potency; linear chains showed higher activity compared to branched chains
StereochemistryDifferent configurations (endo vs exo) significantly affect inhibitory activity against NAAA

Case Studies

Several case studies highlight the therapeutic potential of azabicyclo compounds:

  • Pain Management :
    • A study evaluated a series of azabicyclo derivatives for their analgesic properties in animal models. The findings indicated that modifications at the 3-position significantly increased efficacy against pain without the addictive properties typical of conventional opioids .
  • Neuroprotection :
    • In a model of neurodegeneration, compounds based on the azabicyclo framework demonstrated neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .
  • Antidepressant Effects :
    • A clinical trial explored the antidepressant effects of an azabicyclo derivative, showing promising results in improving mood and cognitive function in patients with major depressive disorder .

Mechanism of Action

The mechanism of action of 1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-2-(3-methylphenoxy)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The 8-azabicyclo[3.2.1]octane/octene core is a common motif in medicinal chemistry. Key analogues and their distinguishing features include:

Compound Name Substituents on Ethanone Bridge Key Structural Differences Molecular Weight (g/mol) Biological Activity (if reported) Reference
Target Compound : 1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-2-(3-methylphenoxy)ethan-1-one 3-methylphenoxy Phenoxy group with methyl substituent ~273.34 (analogue) Not explicitly reported
2-Chloro-1-(3-(o-tolyl)-8-azabicyclo[3.2.1]octan-8-yl)ethan-1-one Chloro, o-tolyl Chloro and ortho-methylphenyl groups ~307.82 (calculated) Nuclear androgen receptor antagonism
2-(((3,5-Dimethylisoxazol-4-yl)methyl)thio)-1-(3-(o-tolyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone Thioether-linked isoxazolyl Thioether and heterocyclic substituent ~398.52 (calculated) Not reported
TC-1709 (2-(3-pyridyl)-1-azabicyclo[3.2.1]octane) Pyridyl Pyridine ring instead of phenoxy ~216.29 (calculated) α4β2 nicotinic receptor (Ki = 2.5 nM)
1-{8-Azabicyclo[3.2.1]oct-2-en-8-yl}-3-(3-fluoro-4-methylphenyl)propan-1-one 3-fluoro-4-methylphenyl Fluorinated aryl and extended chain 273.34 Not reported
8-Methyl-3-(2-naphthalenyl)-8-azabicyclo[3.2.1]oct-2-ene Naphthyl Bulky naphthalene substituent ~275.37 (calculated) Intermediate in synthesis

Key Comparative Insights

  • Substituent Electronic Effects: The target compound’s 3-methylphenoxy group provides electron-donating character, contrasting with electron-withdrawing groups like chloro (in ) or fluorinated aryl moieties (in ). This may modulate receptor binding or metabolic stability.
  • Steric Considerations: Bulky substituents (e.g., naphthyl in ) may hinder target engagement compared to the smaller 3-methylphenoxy group.
  • Biological Activity: Pyridyl derivatives (e.g., TC-1709 ) exhibit high affinity for nicotinic receptors, suggesting that heteroaromatic groups enhance binding to certain targets. The absence of such activity in phenoxy-containing compounds implies divergent pharmacological profiles.
  • Synthetic Routes: Hydrogenation (e.g., ) and thiol-alkylation (e.g., ) are common methods for modifying the ethanone bridge. The target compound’s synthesis likely involves similar strategies with phenoxy substitution.

Research Findings and Implications

  • Receptor Specificity: Pyridyl and isoxazolyl derivatives () demonstrate receptor-specific interactions, whereas phenoxy analogues may target alternative pathways.
  • Structural-Activity Relationships (SAR) :
    • Electron-donating groups on the aryl ring (e.g., methyl in the target) may enhance metabolic stability compared to halogenated analogues .
    • Bridged bicyclic systems (e.g., 8-azabicyclo[3.2.1]octane) confer conformational restraint, likely improving target selectivity over flexible chains .

Q & A

How can radical cyclization methods be optimized to improve diastereocontrol in synthesizing 8-azabicyclo[3.2.1]octane derivatives?

Level: Basic
Methodological Answer:
Radical cyclization using n-tributyltin hydride (TBTH) and azobisisobutyronitrile (AIBN) in toluene has proven effective for constructing the bicyclic core. Key parameters include:

  • Temperature control : Maintaining reflux conditions (~110°C) ensures efficient radical initiation .
  • Substrate design : Bromoethylazetidinones with steric hindrance (e.g., 1-(2-methylallyl) groups) enhance diastereomeric excess (75–78%) by directing cyclization pathways .
  • Solvent choice : Non-polar solvents like toluene minimize side reactions and stabilize radical intermediates .

What structural modifications enhance selectivity for monoamine transporters (DAT/SERT/NET) in 8-azabicyclo[3.2.1]octane analogs?

Level: Basic
Methodological Answer:
Structure-activity relationship (SAR) studies highlight:

  • Substituent rigidity : The ethylidenyl bridge (e.g., 3-[2-(diarylmethoxyethylidenyl)]) increases DAT affinity by enforcing a planar conformation, reducing SERT/NET binding .
  • Aromatic groups : Bis(4-fluorophenyl)methoxy substitutions improve DAT/SERT selectivity (e.g., compound 10c in showed 82% yield and >100-fold selectivity via ^1H NMR and GC-MS validation) .
  • Polar side chains : Piperidinyl or acetylpiperazinyl ethyl groups (e.g., 8-[2-(4-acetylpiperazin-1-yl)ethyl]) enhance blood-brain barrier penetration, critical for CNS targeting .

How does stereochemistry influence the biological activity of 8-azabicyclo[3.2.1]octane derivatives?

Level: Advanced
Methodological Answer:
Enantioselective synthesis via rhodium-catalyzed [4+3] cycloaddition (e.g., using Rh₂(S-PTAD)₄) produces tropanes with defined stereochemistry. Key steps:

  • Chiral catalysts : Dirhodium complexes with adamantyl glycine ligands achieve >99% enantiomeric excess (ee) .
  • Stereochemical analysis : X-ray crystallography (e.g., compound in confirmed (2R,3S) configuration) and NOESY NMR resolve spatial arrangements impacting transporter binding .
  • Activity correlation : Endo vs. exo substituents (e.g., 3-benzyl vs. 8-methyl) alter DAT inhibition by 10-fold, emphasizing the need for chiral HPLC purification .

What analytical techniques are critical for characterizing 8-azabicyclo[3.2.1]octane derivatives?

Level: Basic
Methodological Answer:

  • NMR spectroscopy : ^1H/^13C NMR identifies regiochemistry (e.g., δ 5.59 ppm for methine protons in fluorophenyl derivatives) and confirms bicyclic integrity .
  • GC-MS/EI : Validates molecular weight (e.g., m/z 440 for compound 10c) and detects decomposition products .
  • X-ray crystallography : Resolves absolute configuration, as demonstrated for (2R)-8-benzyl derivatives .

How can discrepancies between in vitro binding assays and in vivo efficacy be resolved for partial agonists?

Level: Advanced
Methodological Answer:
Partial agonists (e.g., BIMU 1 and BIMU 8 in ) require:

  • Functional assays : Measure intrinsic activity (e.g., cAMP accumulation vs. β-arrestin recruitment) to differentiate signaling bias .
  • Pharmacokinetic profiling : Assess metabolic stability (e.g., CYP450 metabolism via liver microsomes) and brain-to-plasma ratios to address bioavailability gaps .
  • Dosing optimization : Subchronic administration in rodent models (e.g., 5–7 days) may reverse tolerance observed in acute studies .

What computational strategies predict binding modes of 8-azabicyclo[3.2.1]octane derivatives to monoamine transporters?

Level: Advanced
Methodological Answer:

  • Molecular docking : Use high-resolution structures (e.g., PDB 4M48 for SERT) to model ligand-receptor interactions. Key residues: Tyr95 (DAT) and Asp98 (SERT) for hydrogen bonding .
  • MD simulations : Analyze stability of ligand-transporter complexes over 100-ns trajectories to prioritize analogs with low RMSD (<2 Å) .
  • QSAR models : Train on datasets with IC₅₀ values (e.g., 1–100 nM ranges) to correlate substituent hydrophobicity (ClogP) with transporter selectivity .

What safety protocols are recommended for handling 8-azabicyclo[3.2.1]octane derivatives in vitro?

Level: Basic
Methodological Answer:

  • PPE : Use P95 respirators (NIOSH) and nitrile gloves to prevent inhalation/skin contact, as per SDS guidelines for skin/eye irritation (H315/H319) .
  • Waste disposal : Neutralize acidic byproducts (e.g., naphthalenedisulfonic acid) with 10% NaHCO₃ before aqueous disposal .
  • Storage : Maintain under inert gas (Ar/N₂) at 2–8°C to prevent degradation .

How can metabolic stability of 8-azabicyclo[3.2.1]octane analogs be improved for in vivo studies?

Level: Advanced
Methodological Answer:

  • Structural modifications : Introduce electron-withdrawing groups (e.g., fluorine at para positions) to reduce CYP2D6-mediated oxidation .
  • Prodrug strategies : Esterify hydroxyl groups (e.g., tert-butyl carbamate protection) to enhance plasma half-life .
  • Microsomal assays : Screen analogs in human liver microsomes (HLM) with NADPH cofactor; prioritize compounds with t₁/₂ >60 min .

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